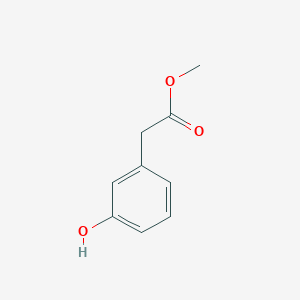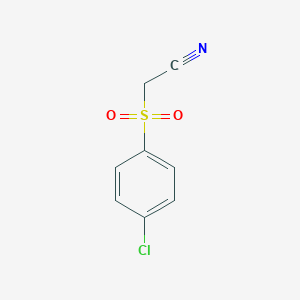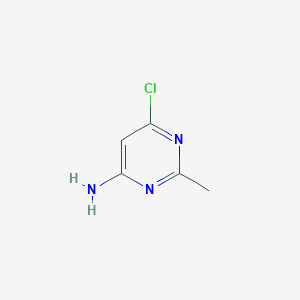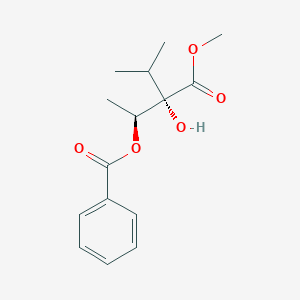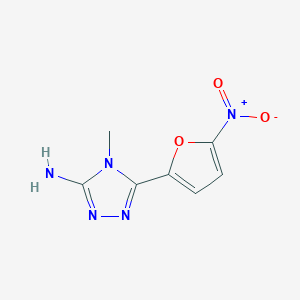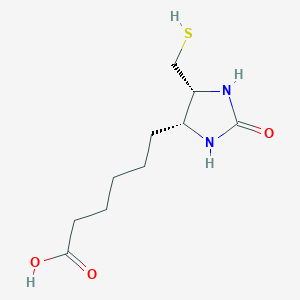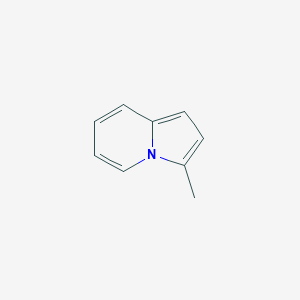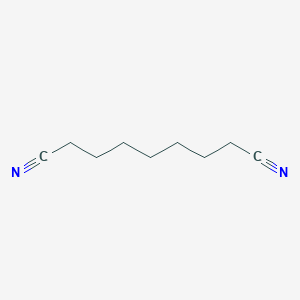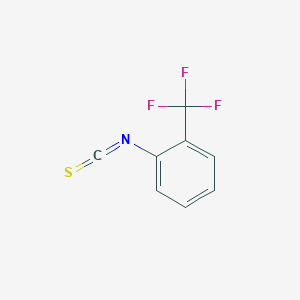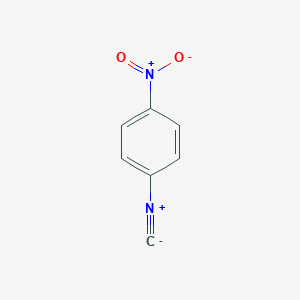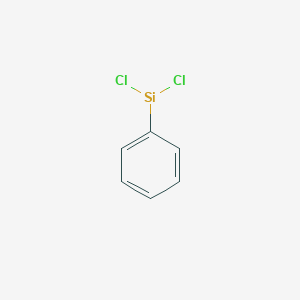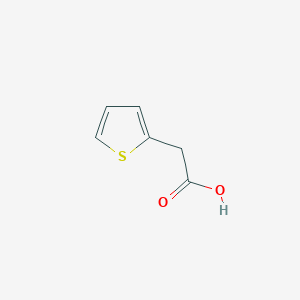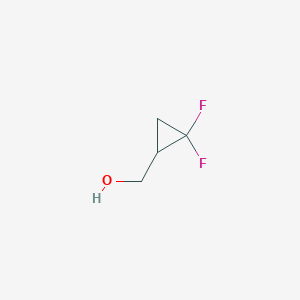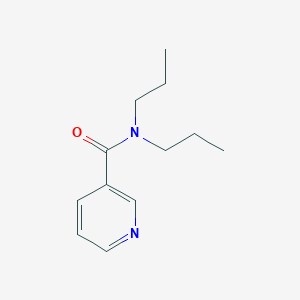
Nicotinamide, N,N-dipropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinamide, N,N-dipropyl-, also known as DPNI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of nicotinamide, a form of vitamin B3, and has been synthesized using various methods. DPNI has shown promising results in various studies, indicating its potential use in treating various diseases.
作用機序
Nicotinamide, N,N-dipropyl- exerts its therapeutic effects through various mechanisms. It has been shown to activate the sirtuin pathway, which plays a crucial role in regulating cellular metabolism and aging. Nicotinamide, N,N-dipropyl- also inhibits the activity of the NF-kB pathway, which is involved in the regulation of inflammation and immune responses.
生化学的および生理学的効果
Nicotinamide, N,N-dipropyl- has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a crucial role in cellular metabolism. Nicotinamide, N,N-dipropyl- has also been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases.
実験室実験の利点と制限
Nicotinamide, N,N-dipropyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized, making it readily available for research purposes. Nicotinamide, N,N-dipropyl- has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, Nicotinamide, N,N-dipropyl- has limitations in terms of its solubility, which can affect its bioavailability and efficacy.
将来の方向性
Nicotinamide, N,N-dipropyl- has shown promising results in various studies, indicating its potential for use in treating various diseases. Future research should focus on further elucidating the mechanisms of action of Nicotinamide, N,N-dipropyl- and its potential use in treating various diseases. Additionally, more studies are needed to determine the optimal dosage and administration of Nicotinamide, N,N-dipropyl- for therapeutic purposes.
In conclusion, Nicotinamide, N,N-dipropyl- is a promising compound that has shown potential therapeutic applications in various diseases. Its stable synthesis and low toxicity make it an ideal compound for lab experiments. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
合成法
Nicotinamide, N,N-dipropyl- can be synthesized using different methods, including the reaction of nicotinamide with propyl bromide and sodium hydride or the reaction of nicotinamide with dipropyl sulfate and sodium hydroxide. The synthesis of Nicotinamide, N,N-dipropyl- is a relatively simple process that yields a high-quality product.
科学的研究の応用
Nicotinamide, N,N-dipropyl- has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Nicotinamide, N,N-dipropyl- has been studied as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
特性
CAS番号 |
10052-09-2 |
|---|---|
製品名 |
Nicotinamide, N,N-dipropyl- |
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC名 |
N,N-dipropylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N2O/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
InChIキー |
WQTZSTUJSCNCBZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=CN=CC=C1 |
正規SMILES |
CCCN(CCC)C(=O)C1=CN=CC=C1 |
その他のCAS番号 |
10052-09-2 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)
